4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as “3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol”, has been described in the literature . The process involves a 4-step reaction sequence starting from commercially available and inexpensive N-Cbz amino acids . However, the specific synthesis process for “4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile” is not explicitly mentioned in the search results .
Molecular Structure Analysis
The molecular structure of similar compounds, such as “1-Trityl-imidozole-4-methanol”, has been analyzed . However, the specific molecular structure of “4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile” is not explicitly mentioned in the search results .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . However, the specific chemical reactions involving “4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile” are not explicitly mentioned in the search results .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as “3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol”, have been analyzed. However, the specific physical and chemical properties of “4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile” are not explicitly mentioned in the search results .
Scientific Research Applications
Synthesis of Optically Active Imidazole Derivatives
Optically active imidazole derivatives have been synthesized via a facile 4-step reaction sequence starting from commercially available and inexpensive N-Cbz amino acids . These derivatives are structurally-related to histamine .
Synthesis and Characterization
1-Trityl-1H-imidazole-4-methanol and its derivatives are involved in complex synthetic processes. For example, related compounds have been synthesized through multi-step processes, and characterized using techniques like NMR, mass spectroscopy, and elemental analysis.
Applications in Organic Synthesis
Imidazole derivatives, including 1-Trityl-1H-imidazole-4-methanol, are crucial in the synthesis of various organic compounds. They serve as intermediates in the preparation of carbonyl compounds, acting as masked forms of carbonyl groups or synthons.
Catalysis
These compounds are also used in catalysis. For example, L-Proline, a catalyst in methanol, facilitates the synthesis of trisubstituted and tetrasubstituted imidazoles.
Corrosion Inhibition
Imidazole-based molecules, including derivatives of 1-Trityl-1H-imidazole-4-methanol, are explored for their corrosion inhibition properties. Their efficiency in protecting materials like carbon steel in acidic mediums has been demonstrated.
Synthesis of Metal-Organic Frameworks (MOFs)
1-Trityl-1H-imidazole-4-methanol derivatives contribute to the synthesis of metal-organic frameworks (MOFs). These MOFs, with their unique structures and properties, have potential applications in fields like catalysis, gas storage, and separation.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-4-(3-tritylimidazol-4-yl)butanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4/c27-18-24(28)16-17-25-19-29-20-30(25)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,19-20,24H,16-17,28H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLZJGQPWCVVBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CCC(C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405230 | |
Record name | 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile | |
CAS RN |
268548-74-9 | |
Record name | 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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